molecular formula C19H18O6 B14721243 7,8,2',4'-Tetramethoxy-isoflavone CAS No. 6502-88-1

7,8,2',4'-Tetramethoxy-isoflavone

Cat. No.: B14721243
CAS No.: 6502-88-1
M. Wt: 342.3 g/mol
InChI Key: RGCMAUPSDHVOPP-UHFFFAOYSA-N
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Description

7,8,2’,4’-Tetramethoxy-isoflavone is a synthetic isoflavone derivative characterized by the presence of four methoxy groups attached to its core structure. Isoflavones are a class of flavonoids, which are naturally occurring compounds found in various plants. These compounds are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7,8,2’,4’-Tetramethoxy-isoflavone typically involves the use of intermediate ketones obtained through the Friedel-Crafts reaction. Starting from antiarol, a convenient synthesis route includes the formation of intermediate ketones, which are then subjected to methoxylation to yield the final product .

Industrial Production Methods: While specific industrial production methods for 7,8,2’,4’-Tetramethoxy-isoflavone are not extensively documented, the general approach involves large-scale organic synthesis techniques. These methods often utilize batch reactors and continuous flow systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 7,8,2’,4’-Tetramethoxy-isoflavone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce alcohols.

Mechanism of Action

The mechanism of action of 7,8,2’,4’-Tetramethoxy-isoflavone involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 7,8,2’,4’-Tetramethoxy-isoflavone is unique due to its specific methoxylation pattern, which enhances its lipid solubility and bioavailability compared to other isoflavones. This unique structure allows it to interact more effectively with cellular targets and exert its biological effects .

Properties

CAS No.

6502-88-1

Molecular Formula

C19H18O6

Molecular Weight

342.3 g/mol

IUPAC Name

3-(2,4-dimethoxyphenyl)-7,8-dimethoxychromen-4-one

InChI

InChI=1S/C19H18O6/c1-21-11-5-6-12(16(9-11)23-3)14-10-25-18-13(17(14)20)7-8-15(22-2)19(18)24-4/h5-10H,1-4H3

InChI Key

RGCMAUPSDHVOPP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3OC)OC)OC

Origin of Product

United States

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